molecular formula C11H10ClF6N3O2 B2945054 ethyl N-[1-[(2-chloro-3-pyridyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate CAS No. 340033-55-8

ethyl N-[1-[(2-chloro-3-pyridyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

Cat. No.: B2945054
CAS No.: 340033-55-8
M. Wt: 365.66
InChI Key: GABMOUBHCIIMPE-UHFFFAOYSA-N
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Description

Ethyl N-[1-[(2-chloro-3-pyridyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a fluorinated carbamate derivative featuring a pyridine ring substituted with chlorine at the 2-position and a trifluoromethyl group. Its structure includes a carbamate ester (ethyl group) linked to a highly fluorinated ethylamine moiety.

Properties

IUPAC Name

ethyl N-[2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF6N3O2/c1-2-23-8(22)21-9(10(13,14)15,11(16,17)18)20-6-4-3-5-19-7(6)12/h3-5,20H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABMOUBHCIIMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl N-[1-[(2-chloro-3-pyridyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a complex organic compound with significant biological activity, particularly in the context of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, therapeutic potential, and relevant case studies.

Molecular Structure

  • Molecular Formula : C₁₁H₁₀ClF₆N₃O₂
  • Molecular Weight : 365.66 g/mol
  • CAS Number : [not provided in the search results]

Physical Properties

PropertyValue
Density1.5±0.1 g/cm³
Boiling Point201.6±40.0 °C
Melting Point84-94 °C
Flash Point75.7±27.3 °C

This compound exhibits its biological activity primarily through its interaction with specific protein targets, including receptors involved in various signaling pathways.

Target Proteins

  • Ephrin Receptors : These receptors are implicated in cancer progression and metastasis. Compounds similar to this compound have shown efficacy in targeting these proteins .
  • Dihydrofolate Reductase (DHFR) : The compound's structural analogs have demonstrated inhibitory activity against DHFR, a key enzyme in the folate metabolism pathway essential for DNA synthesis .

Therapeutic Potential

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced potency against various biological targets compared to their non-fluorinated counterparts. For instance, the inclusion of trifluoromethyl groups has been correlated with increased inhibition of serotonin uptake and improved drug potency against reverse transcriptase enzymes .

Case Studies

  • Cancer Research : A study involving pyrido[2,3-d]pyrimidine derivatives showed that compounds with an ethyl group on N8 had four-fold better activity against cancer cell lines than their methylated analogs . This suggests that structural modifications can significantly enhance biological effectiveness.
  • Agrochemical Applications : this compound has potential applications in pest control due to its selective toxicity towards certain pests while being less harmful to beneficial organisms .

Synthesis and Development

The synthesis of this compound involves multiple steps that typically include the introduction of the pyridyl moiety and the trifluoromethyl group through various chemical reactions.

Synthetic Pathway Overview

  • Starting Materials : The synthesis begins with readily available pyridine derivatives.
  • Reactions Involved :
    • Nucleophilic substitution reactions to introduce the chloro group.
    • Formation of carbamate linkages through reaction with ethyl isocyanate.

Comparison with Similar Compounds

Analogs with Modified Ester Groups

  • Isopropyl 2,2,2-Trifluoro-1-(3-pyridinylamino)-1-(trifluoromethyl)ethylcarbamate (CAS 352318-44-6) Structural Difference: Replacement of the ethyl carbamate group with isopropyl. Molecular Weight: 345.24 g/mol .

Pyridine and Pyrazine Derivatives with Trifluoromethyl Groups

  • N-[1-[(6-Chloro-3-pyridyl)methyl]-2-pyridylidene]-2,2,2-trifluoro-acetamide (BASF SE)
    • Structural Difference : Acetamide instead of carbamate; dual pyridine rings.
    • Activity : Demonstrated efficacy against phytopathogenic fungi, suggesting the importance of the trifluoromethyl group and chloro-pyridine substituents in antifungal activity .
  • N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide
    • Structural Difference : Pyrazole core with carboxamide and chlorine substituents.
    • Application : Agrochemical use (pesticide), highlighting the role of halogenation and trifluoromethyl groups in enhancing bioactivity .

Functional Group Variants

  • N-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)-ethyl]sulfilimine (CAS 37826-44-1)
    • Structural Difference : Sulfilimine group replaces carbamate.
    • Properties : Higher molecular weight (353.10 g/mol) and increased electronegativity due to additional fluorine atoms, which may influence reactivity and target binding .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Core Structure Key Functional Groups Reported Activity/Application Reference
Ethyl N-[1-[(2-chloro-3-pyridyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate Not specified Pyridine-carbamate Ethyl carbamate, Cl, CF3 Inferred agrochemical use -
Isopropyl analog (CAS 352318-44-6) 345.24 Pyridine-carbamate Isopropyl carbamate, CF3 N/A (structural analog)
N-[1-[(6-Chloro-3-pyridyl)methyl]-2-pyridylidene]-2,2,2-trifluoro-acetamide ~350 (estimated) Pyridine-acetamide Acetamide, Cl, CF3 Antifungal
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-...-pyrazole-5-carboxamide ~450 (estimated) Pyrazole-carboxamide Carboxamide, Cl, CF3 Pesticide
N-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)-ethyl]sulfilimine 353.10 Sulfilimine Sulfilimine, CF3 N/A (chemical intermediate)

Key Research Findings

Role of Fluorination : Compounds with trifluoromethyl groups exhibit enhanced metabolic stability and membrane penetration due to increased lipophilicity. This is critical in agrochemicals for prolonged field efficacy .

Substituent Effects: Chlorine on Pyridine: Improves target binding (e.g., fungal enzymes or insect nicotinic acetylcholine receptors) . Carbamate vs.

Synthetic Challenges : High-yield synthesis (e.g., 85–95% in ) often requires optimized conditions for fluorinated intermediates, such as using hydrogen bromide or diazomethane .

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